molecular formula C7H8N2O B1348762 1-(Pyrazin-2-yl)propan-1-one CAS No. 51369-99-4

1-(Pyrazin-2-yl)propan-1-one

Cat. No. B1348762
CAS RN: 51369-99-4
M. Wt: 136.15 g/mol
InChI Key: WMRRWUCODFYEPA-UHFFFAOYSA-N
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Scientific Research Applications

Antifungal Activity

“1-(Pyrazin-2-yl)propan-1-one” has been studied for its antifungal properties, particularly against Candida species. Compounds derived from it have shown moderate activity against strains such as C. albicans and C. galibrata .

Medicinal Chemistry

This compound serves as a building block in medicinal chemistry, aiding in the synthesis of complex molecules with potential therapeutic effects. It’s used in protocols for homolytic aromatic alkylation, which is a key step in the synthesis of various medicinal compounds .

Chemical Synthesis

In chemical synthesis, “1-(Pyrazin-2-yl)propan-1-one” is utilized for its reactive properties, especially in the formation of novel triazolo-pyrazine derivatives which have shown promising antibacterial activities .

Computational Chemistry

The compound is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new compounds or to understand the molecular basis of its reactivity .

properties

IUPAC Name

1-pyrazin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRWUCODFYEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338041
Record name 1-(Pyrazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)propan-1-one

CAS RN

51369-99-4
Record name 1-(Pyrazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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